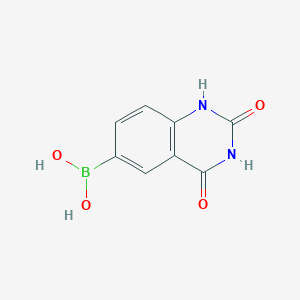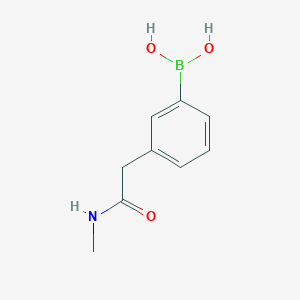
(3-(2-(Methylamino)-2-oxoethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2-(Methylamino)-2-oxoethyl)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methylamino and an oxoethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-(Methylamino)-2-oxoethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized phenyl ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and scalability. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form phenols or quinones.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Hydroxyethyl derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-(2-(Methylamino)-2-oxoethyl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, due to their ability to form reversible covalent bonds with active site serine residues.
Medicine: Boronic acids, including this compound, are investigated for their potential therapeutic applications, such as anticancer agents and antibacterial compounds.
Industry: In the industrial sector, boronic acids are utilized in the development of advanced materials, including polymers and sensors, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of (3-(2-(Methylamino)-2-oxoethyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the methylamino and oxoethyl substituents, making it less versatile in certain synthetic applications.
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and has unique reactivity due to its electron-rich nature.
Pinacol boronic esters: Commonly used in Suzuki-Miyaura coupling reactions but differ in their structural features and reactivity.
Eigenschaften
CAS-Nummer |
1036761-97-3 |
|---|---|
Molekularformel |
C9H12BNO3 |
Molekulargewicht |
193.01 g/mol |
IUPAC-Name |
[3-[2-(methylamino)-2-oxoethyl]phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO3/c1-11-9(12)6-7-3-2-4-8(5-7)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
UCWSNRRVIFRECL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)CC(=O)NC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


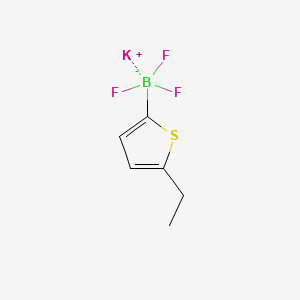
![tert-butyl (1RS,2RS&,4SR&,7SR)-3-oxa-9-azatricyclo[5.2.0.0,2,4]nonane-9-carboxylate](/img/structure/B15298939.png)
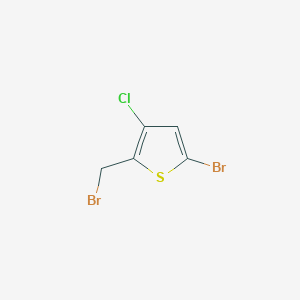
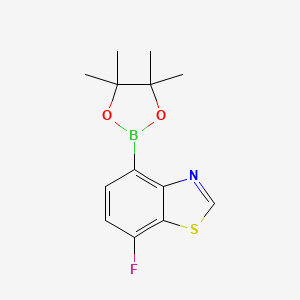
![rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15298952.png)
![1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15298954.png)
![5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15298958.png)
![Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B15298965.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15298982.png)
![4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15298987.png)
![3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15298995.png)

